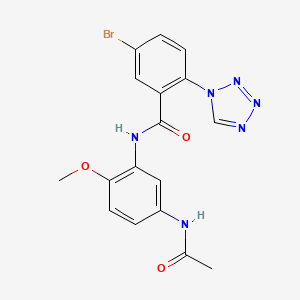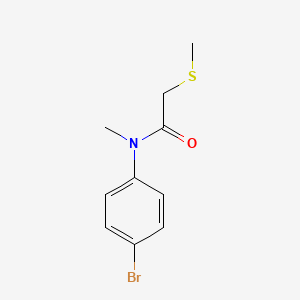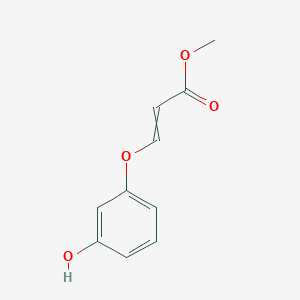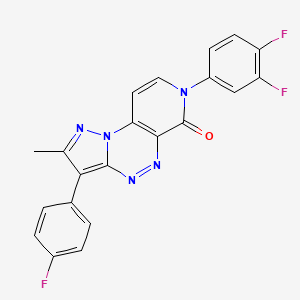![molecular formula C18H21NO2 B15172856 N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide CAS No. 920317-76-6](/img/structure/B15172856.png)
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to a methoxyphenyl ethyl chain, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-benzyl-5-methoxyphenyl ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide.
Reduction: Formation of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2-benzyl-4-methoxyphenyl)ethyl]acetamide: Similar structure but with the methoxy group at a different position on the aromatic ring.
N-[2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also contributes to its distinct properties compared to other acetamide derivatives.
Propriétés
Numéro CAS |
920317-76-6 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14(20)19-11-10-17-13-18(21-2)9-8-16(17)12-15-6-4-3-5-7-15/h3-9,13H,10-12H2,1-2H3,(H,19,20) |
Clé InChI |
PTSBKKMDLCDTQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=C(C=CC(=C1)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-](/img/structure/B15172782.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)



![3,4,4,6-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15172816.png)

![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)


